molecular formula C5H11NO2 B1222962 Ethyl dimethylcarbamate CAS No. 687-48-9

Ethyl dimethylcarbamate

Cat. No.: B1222962
CAS No.: 687-48-9
M. Wt: 117.15 g/mol
InChI Key: SUDHEDJJFGYYPL-UHFFFAOYSA-N
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Description

Ethyl dimethylcarbamate is an organic compound with the molecular formula C5H11NO2. It is a carbamate ester, which means it is derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Ethyl dimethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.

    Medicine: It has been explored for its potential use in pharmaceuticals, particularly as a precursor for the synthesis of drugs.

    Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

Mode of Action

It’s known that ethyl dimethylcarbamate is an ester of carbamic acid . More research is required to understand the compound’s interaction with its targets and any resulting changes.

Pharmacokinetics

It’s known that this compound is a white solid with a molar mass of 89094 g·mol −1 . It has a solubility in water of 0.480 g cm −3 at 15 °C . These properties may impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the chemical reaction between urea and ethanol, which forms this compound, is exponentially accelerated at elevated temperatures . Therefore, higher concentrations of this compound are found in beverages that are heated during processing .

Safety and Hazards

Ethyl dimethylcarbamate is harmful if swallowed and is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Research has been conducted to screen strains that can degrade Ethyl carbamate directly . This could potentially lead to new methods for reducing the levels of Ethyl carbamate in various products.

Biochemical Analysis

Biochemical Properties

Ethyl dimethylcarbamate plays a significant role in biochemical reactions, particularly as an inhibitor of cholinesterase enzymes. It interacts with acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and leading to the accumulation of acetylcholine in synaptic clefts. This interaction is crucial in understanding its effects on the nervous system and its potential use as a pesticide .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting cholinesterase enzymes, leading to increased acetylcholine levels. This can impact cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the accumulation of acetylcholine can result in prolonged stimulation of cholinergic receptors, affecting neurotransmission and potentially leading to neurotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of cholinesterase enzymes. This binding inhibits the hydrolysis of acetylcholine, resulting in its accumulation. The inhibition of cholinesterase activity can lead to the overstimulation of cholinergic receptors, causing various physiological effects. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, influencing their function and expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory activity on cholinesterase enzymes. Long-term exposure to this compound in in vitro and in vivo studies has shown potential neurotoxic effects, highlighting the importance of monitoring its stability and degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit cholinesterase activity without causing significant toxicity. At high doses, this compound can lead to severe neurotoxic effects, including convulsions, respiratory distress, and even death. These threshold effects highlight the importance of determining safe dosage levels for its use in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cholinesterase enzymes. It is metabolized by hydrolysis to produce dimethylamine and ethyl carbamate. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for assessing the compound’s overall impact on biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution throughout the body. These transport and distribution mechanisms are essential for understanding its pharmacokinetics and potential therapeutic applications .

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cholinesterase enzymes primarily occurs in the synaptic clefts of neuronal cells. Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and potential therapeutic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl dimethylcarbamate can be synthesized through several methods. One common method involves the reaction of dimethylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as sodium hydroxide, which neutralizes the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, this compound is often produced using a phosgene-free method. This involves the reaction of dimethylamine with dimethyl carbonate in the presence of a suitable catalyst. This method is considered more environmentally friendly as it avoids the use of toxic phosgene.

Chemical Reactions Analysis

Types of Reactions: Ethyl dimethylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce dimethylamine and ethyl alcohol.

    Oxidation: It can be oxidized using strong oxidizing agents to produce corresponding carbamates.

    Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base (e.g., hydrochloric acid or sodium hydroxide).

    Oxidation: Strong oxidizing agents (e.g., potassium permanganate).

    Substitution: Various nucleophiles (e.g., amines, alcohols).

Major Products Formed:

    Hydrolysis: Dimethylamine and ethyl alcohol.

    Oxidation: Corresponding carbamates.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Comparison with Similar Compounds

  • Methyl carbamate
  • Propyl carbamate
  • Dimethyl carbamate

Ethyl dimethylcarbamate stands out due to its specific molecular structure, which imparts unique properties and applications in various fields.

Properties

IUPAC Name

ethyl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4-8-5(7)6(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDHEDJJFGYYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218829
Record name N,N-Dimethylurethane
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687-48-9
Record name Carbamic acid, N,N-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=687-48-9
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Record name N,N-Dimethylurethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL DIMETHYLCARBAMATE
Source DTP/NCI
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Record name N,N-Dimethylurethane
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Record name Ethyl dimethylcarbamate
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Record name Ethyl dimethylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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